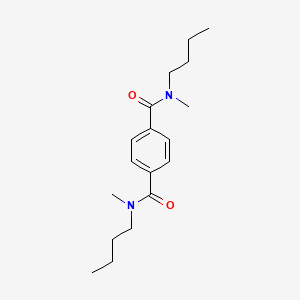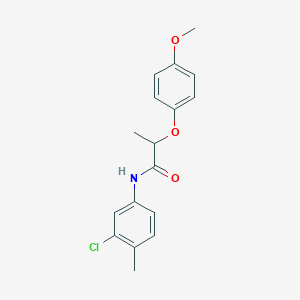
N,N'-dibutyl-N,N'-dimethylterephthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-dibutyl-N,N'-dimethylterephthalamide (DBDMT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBDMT is a terephthalic acid diamide derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N,N'-dibutyl-N,N'-dimethylterephthalamide is not well understood, but it is believed to act as a chelating agent, forming a complex with metal ions. N,N'-dibutyl-N,N'-dimethylterephthalamide has a high affinity for metal ions such as uranium, plutonium, and lanthanides, making it a potential candidate for the separation of these ions from nuclear waste.
Biochemical and Physiological Effects:
N,N'-dibutyl-N,N'-dimethylterephthalamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that N,N'-dibutyl-N,N'-dimethylterephthalamide is not toxic to cells and does not cause any significant adverse effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-dibutyl-N,N'-dimethylterephthalamide has several advantages for lab experiments, such as its high selectivity and affinity for metal ions, its stability under different conditions, and its ease of synthesis. However, N,N'-dibutyl-N,N'-dimethylterephthalamide also has some limitations, such as its low solubility in water, which can affect its application in some fields.
Zukünftige Richtungen
N,N'-dibutyl-N,N'-dimethylterephthalamide has shown promising results in various fields, and there is still much to explore in terms of its potential applications. Future research could focus on the synthesis of new N,N'-dibutyl-N,N'-dimethylterephthalamide-based MOFs with improved properties, the application of N,N'-dibutyl-N,N'-dimethylterephthalamide in the separation of other metal ions, and the development of new methods for the synthesis of N,N'-dibutyl-N,N'-dimethylterephthalamide. Additionally, the biochemical and physiological effects of N,N'-dibutyl-N,N'-dimethylterephthalamide could be further studied to ensure its safety for use in different applications.
Conclusion:
In conclusion, N,N'-dibutyl-N,N'-dimethylterephthalamide is a chemical compound that has shown promising results in various fields, such as solvent extraction, metal ion separation, and drug delivery. Its high selectivity and affinity for metal ions make it a potential candidate for the separation of nuclear waste. Future research could focus on the synthesis of new N,N'-dibutyl-N,N'-dimethylterephthalamide-based MOFs with improved properties, the application of N,N'-dibutyl-N,N'-dimethylterephthalamide in the separation of other metal ions, and the development of new methods for the synthesis of N,N'-dibutyl-N,N'-dimethylterephthalamide.
Synthesemethoden
N,N'-dibutyl-N,N'-dimethylterephthalamide can be synthesized using different methods such as the reaction of terephthalic acid with butylamine and dimethylamine, the reaction of terephthalic acid with N,N-dibutylamine and N,N-dimethylamine, and the reaction of terephthalic acid with N,N-dibutyl-N,N-dimethylamine. The most commonly used method is the reaction of terephthalic acid with N,N-dibutyl-N,N-dimethylamine in the presence of a catalyst such as triethylamine.
Wissenschaftliche Forschungsanwendungen
N,N'-dibutyl-N,N'-dimethylterephthalamide has been extensively studied for its potential applications in various fields such as solvent extraction, separation of metal ions, and radioactive waste treatment. N,N'-dibutyl-N,N'-dimethylterephthalamide has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation, catalysis, and drug delivery. N,N'-dibutyl-N,N'-dimethylterephthalamide-based MOFs have shown promising results in the selective adsorption and separation of CO2, H2, and other gases.
Eigenschaften
IUPAC Name |
1-N,4-N-dibutyl-1-N,4-N-dimethylbenzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-5-7-13-19(3)17(21)15-9-11-16(12-10-15)18(22)20(4)14-8-6-2/h9-12H,5-8,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTKRXXRRSVHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=CC=C(C=C1)C(=O)N(C)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dibutyl-N,N'-dimethylbenzene-1,4-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyethyl)-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B4989284.png)

![(3-chloro-4-fluorophenyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine](/img/structure/B4989298.png)
![ethyl 4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4989305.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide](/img/structure/B4989306.png)
![ethyl [3-(3,4-dichlorophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4989308.png)
![N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine](/img/structure/B4989314.png)
![1-(3,4-dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B4989317.png)


![ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4989334.png)
![8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4989339.png)
![4-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4989353.png)